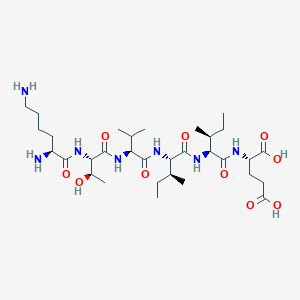![molecular formula C9H11O5PS B14223306 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid CAS No. 632326-96-6](/img/structure/B14223306.png)
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxyphosphorothioyl group. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid typically involves the reaction of benzoic acid with dimethoxyphosphorothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5COOH+(CH3O)2PSCl→C6H4COO(PS(OCH3)2)+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid involves its interaction with specific molecular targets. The phosphorothioyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Dimethoxyphosphinothioyl)oxy]benzoic acid
- 4-[(Dimethoxyphosphoryl)oxy]benzoic acid
- 4-[(Dimethoxyphosphorodithioyl)oxy]benzoic acid
Uniqueness
4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of atoms in this compound allows for unique interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
632326-96-6 |
|---|---|
Molecular Formula |
C9H11O5PS |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxybenzoic acid |
InChI |
InChI=1S/C9H11O5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
LFCKYIFUMZPQGC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


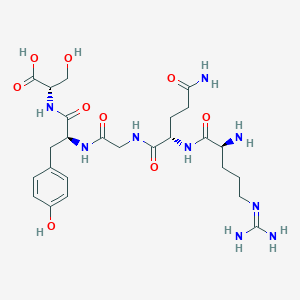
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
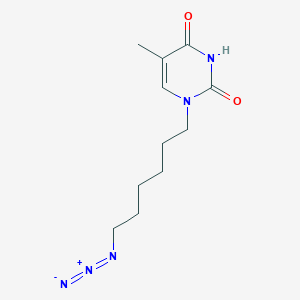
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
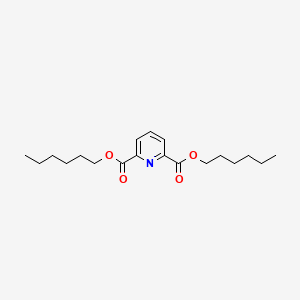
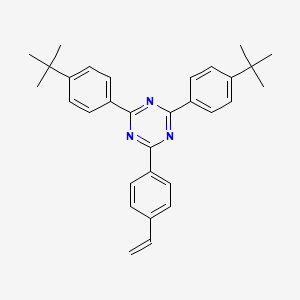
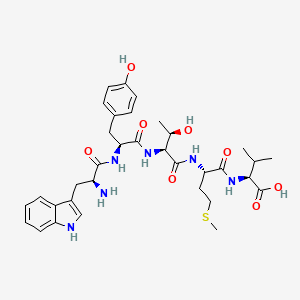


![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
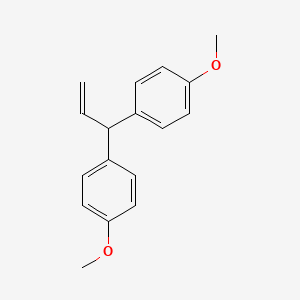
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

